BenchChemオンラインストアへようこそ!

Daunorubicin Hydrochloride

Cardio-oncology Anthracycline toxicity Preclinical safety

Daunorubicin hydrochloride is the preferred anthracycline for investigators establishing cardiotoxicity models: in rabbit studies, daunorubicin (3 mg/kg/week × 10 weeks) produces progressive cardiac impairment (134% PEP/LVET increase) with 36.4% mortality vs. 100% for doxorubicin at identical dosing. For clinical protocol designers, the daunorubicin:idarubicin equipotency ratio of 4.1:1 provides an evidence-based conversion factor for supply chain or toxicity-driven substitutions. Researchers developing liposomal formulations can benchmark against the 5.4-fold LD50 increase achieved with pegylated liposomal daunorubicin. Procure high-purity material for reproducible preclinical and translational research.

Molecular Formula C27H29NO10.HCl
C27H30ClNO10
Molecular Weight 564.0 g/mol
CAS No. 11016-72-1
Cat. No. B10754189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunorubicin Hydrochloride
CAS11016-72-1
Molecular FormulaC27H29NO10.HCl
C27H30ClNO10
Molecular Weight564.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
InChIInChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1
InChIKeyGUGHGUXZJWAIAS-QQYBVWGSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 120 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Daunorubicin Hydrochloride CAS 23541-50-6: Technical Overview for Procurement and Research Selection


Daunorubicin hydrochloride is an anthracycline antibiotic and cytotoxic antineoplastic agent that exerts its antimitotic and cytotoxic activity through DNA intercalation and inhibition of topoisomerase II [1]. The hydrochloride salt form (CAS 23541-50-6; free base CAS 20830-81-3) is a red to deep red crystalline solid with a melting point of 188–190°C (decomposition) and is freely soluble in water and methanol, enabling straightforward aqueous formulation for parenteral administration . Clinically, daunorubicin is a cornerstone component of the standard '7+3' induction chemotherapy regimen for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), where it is administered in combination with cytarabine [2].

Why Daunorubicin Hydrochloride Cannot Be Assumed Interchangeable with Doxorubicin or Idarubicin in Research and Clinical Protocols


Despite sharing the anthracycline tetracycline core, daunorubicin, doxorubicin, and idarubicin exhibit non-equivalent pharmacodynamic and pharmacokinetic profiles that preclude simple molar or mass-based substitution. The dose-equipotency ratio between daunorubicin and idarubicin for AML induction is estimated at 4.1:1 based on combined meta-analysis and in vitro chemo-sensitivity data [1], indicating that idarubicin is approximately four-fold more potent on a milligram basis, yet the two agents are not fully interchangeable due to differing toxicity profiles and tissue distribution kinetics. Furthermore, anthracyclines differ substantially in their clinical spectra: daunorubicin is predominantly indicated for leukemias, whereas doxorubicin demonstrates broader activity against solid tumors including breast, ovarian, and gastric cancers [2]. Most critically, the cardiac and systemic toxicity profiles diverge markedly: doxorubicin produces greater nephrotoxicity and systemic toxicity in comparative chronic administration models, while daunorubicin induces distinct echocardiographic and histological evidence of progressive heart failure that manifests differently in the same model systems [3]. These multidimensional differences—in potency, indication, and organ-specific toxicity—mean that regulatory filings, preclinical research models, and clinical protocols cannot assume therapeutic equivalence without introducing uncontrolled variables or safety risks.

Quantitative Differentiation Evidence for Daunorubicin Hydrochloride: Head-to-Head Comparisons with Key Anthracycline Analogs


Cardiotoxicity Profile: Daunorubicin vs. Doxorubicin in Chronic Rabbit Model

In a direct comparative chronic toxicity study in male Chinchilla rabbits receiving 3 mg/kg (50 mg/m²) intravenously once weekly for 10 weeks, daunorubicin and doxorubicin produced divergent and quantifiably distinct toxicity profiles. Daunorubicin induced progressive heart failure with a 134% increase in pre-ejection period/left ventricular ejection time index values relative to baseline and produced marked myocardial histological changes [1]. Doxorubicin, by contrast, did not produce these cardiac functional or structural changes under the identical dosing regimen. Instead, doxorubicin caused significantly greater systemic toxicity, manifested by 45.2% body weight loss and 100% premature mortality, compared to 36.4% mortality in the daunorubicin group, reflecting more severe nephrotoxicity and general toxicity [1]. This head-to-head evidence demonstrates that cardiac liability and systemic toxicity are not class-invariant but drug-specific.

Cardio-oncology Anthracycline toxicity Preclinical safety

Liposomal Formulation CPX-351 (Vyxeos) vs. Conventional 7+3: Overall Survival Benefit in High-Risk AML

The liposomal co-encapsulation of cytarabine and daunorubicin at a fixed 5:1 molar ratio (CPX-351, Vyxeos) demonstrated quantifiable superiority over conventional free-drug 7+3 chemotherapy in a pivotal phase III randomized trial (n=309) for patients aged 60–75 years with therapy-related AML or AML with myelodysplasia-related changes. CPX-351 improved median overall survival from 5.95 months to 9.56 months (hazard ratio 0.69, 95% CI 0.52–0.90; p=0.005) and increased the complete remission rate from 33.3% to 47.7% [1][2]. The formulation also enabled a higher rate of transition to allogeneic stem cell transplantation (34% vs. 25%) [2]. Five-year follow-up data sustained the survival separation, with responders achieving median overall survival exceeding 25 months with CPX-351 versus approximately 10 months with conventional 7+3 (HR 0.49) [2].

Acute myeloid leukemia Nanomedicine Liposomal chemotherapy

Liposomal Daunorubicin: LD50 Reduction and Pharmacokinetic Enhancement vs. Free Drug

Encapsulation of daunorubicin in pegylated liposomes substantially alters the compound's toxicity profile and pharmacokinetics compared to free daunorubicin. The half-lethal dose (LD50) increased from 5.45 mg/kg for free daunorubicin to 29.35 mg/kg for liposomal daunorubicin, representing a 5.4-fold reduction in acute toxicity [1]. Pharmacokinetic analysis demonstrated a significantly slower clearance rate for the liposomal formulation, prolonging systemic exposure while reducing peak plasma concentrations that correlate with acute toxicity [1]. This evidence quantifies the safety margin expansion achievable through liposomal delivery.

Drug delivery Liposomal formulation Pharmacokinetics

Clinical Equipotency: Daunorubicin vs. Idarubicin Dose Ratio for AML Induction

A systematic review and meta-analysis of 15 clinical studies directly comparing AML induction outcomes established a DNR:IDA equipotency dose ratio of 5.90 (95% CI 1.7–20.7) from time-to-event survival endpoints [1]. In vitro validation against six AML cell lines and two primary AML patient samples produced an equipotency ratio of 4.06 (95% CI 3.64–4.49) [1]. Combining clinical and in vitro estimates via inverse-variance weighting yields a best-estimate DNR:IDA equipotent ratio of 4.1 (95% CI 3.9–4.3) [1]. A separate clinical study comparing idarubicin-based versus daunorubicin-based '3+7' induction reported a lower chemotherapy-refractory rate with idarubicin (10% vs. 25%, p=0.02) [2].

Acute myeloid leukemia Chemotherapy dosing Equipotency

Cellular Uptake and Retention: Daunorubicin vs. Doxorubicin in Leukemic Cells

Comparative pharmacokinetic analysis in leukemic cells from AML patients revealed quantifiable differences in intracellular drug handling between daunorubicin and doxorubicin. Daunorubicin achieved higher peak intracellular concentrations than doxorubicin, but doxorubicin was retained significantly longer within cells [1]. The cell-to-plasma concentration ratio was higher for daunorubicin than for its major active metabolite daunorubicinol, indicating differential partitioning and retention kinetics between the parent drug and its reduced form [1]. This evidence demonstrates that intracellular exposure dynamics are drug-specific, not class-uniform.

Cellular pharmacokinetics Drug uptake Leukemia

P-Glycoprotein Substrate Profile: Daunorubicin Efflux Kinetics and Multidrug Resistance

Daunorubicin is a validated substrate for both P-glycoprotein (Pgp) and multidrug resistance protein (MRP), with quantitatively characterized efflux kinetics. The mean active efflux coefficient (ka) for daunorubicin was determined as 10–20 × 10⁻¹⁰/sec/(cells/ml) in both MRP- and Pgp-overexpressing tumor cell lines [1]. This efflux is ATP-dependent and can be modulated by Pgp inhibitors: verapamil interferes with Pgp-mediated pumping of daunorubicin as a non-competing substrate, binding to a distinct site on the transporter [2]. The substrate specificity for both transporters is partly overlapping but distinct; MRP-mediated transport of anthracyclines may be partly dependent on intracellular glutathione levels [1].

Multidrug resistance P-glycoprotein Efflux kinetics

Optimal Application Scenarios for Daunorubicin Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Cardiotoxicity Modeling: Selecting Daunorubicin for Quantifiable and Reproducible Cardiomyopathy Induction

Investigators seeking to establish a reliable animal model of anthracycline-induced cardiomyopathy should prioritize daunorubicin over doxorubicin. Direct comparative evidence in the rabbit model demonstrates that daunorubicin (3 mg/kg weekly for 10 weeks) produces quantifiable and progressive cardiac functional impairment, including a 134% increase in PEP/LVET index values and definitive myocardial histological changes [1]. Doxorubicin, under identical dosing conditions, fails to induce these cardiac-specific changes while causing substantially higher systemic toxicity (100% vs. 36.4% mortality) and nephrotoxicity that may confound cardiotoxicity endpoints [1]. This evidence supports daunorubicin as the superior agent for cardiotoxicity research where cardiac-specific endpoints are the primary outcome measure.

High-Risk AML Clinical Protocol Design: Leveraging Liposomal Daunorubicin (CPX-351) for Survival Benefit

For clinical centers developing treatment protocols for newly diagnosed therapy-related AML or AML with myelodysplasia-related changes in patients aged 60–75 years, the liposomal formulation of daunorubicin co-encapsulated with cytarabine (CPX-351) offers level I evidence of clinically meaningful survival benefit. The phase III trial demonstrated median overall survival improvement from 5.95 to 9.56 months (HR 0.69, p=0.005), with 5-year follow-up showing responders achieving median survival exceeding 25 months with CPX-351 versus approximately 10 months with conventional 7+3 [1][2]. This survival advantage, combined with a higher rate of successful transition to allogeneic stem cell transplantation (34% vs. 25%), supports formulary inclusion and protocol adoption for this precisely defined patient population [2].

AML Induction Chemotherapy: Quantitative Dose Conversion When Substituting Between Daunorubicin and Idarubicin

In clinical settings where switching between daunorubicin and idarubicin is required due to supply chain constraints or toxicity considerations, the equipotency ratio of 4.1:1 (95% CI 3.9–4.3) provides the evidence-based conversion factor [1]. This ratio, derived from a meta-analysis of 15 clinical studies and validated by in vitro chemo-sensitivity testing across six AML cell lines and two primary patient samples, indicates that idarubicin is approximately four-fold more potent on a milligram basis [1]. Protocol designers and clinical pharmacists should apply this conversion factor to avoid inadvertent under-dosing or over-dosing when substituting between these agents, particularly given that idarubicin-based induction is associated with a lower chemotherapy-refractory rate (10% vs. 25% with daunorubicin, p=0.02) [2].

Liposomal Formulation Research and Development: Exploiting the 5.4-Fold LD50 Expansion

For pharmaceutical development programs evaluating liposomal encapsulation strategies for anthracyclines, pegylated liposomal daunorubicin provides a validated benchmark for safety margin expansion. The 5.4-fold increase in LD50 (from 5.45 mg/kg for free drug to 29.35 mg/kg for the liposomal formulation) quantifies the achievable reduction in acute toxicity through liposomal delivery [1]. This formulation also demonstrates a significantly slower plasma clearance rate, enabling prolonged systemic exposure while attenuating peak plasma concentrations that drive acute toxicity [1]. Researchers developing novel anthracycline delivery systems can use these quantitative benchmarks to evaluate whether their formulations achieve comparable or superior improvements in therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daunorubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.